N-methyl-2-(piperazin-1-yl)propanamide dihydrochloride
Description
Properties
IUPAC Name |
N-methyl-2-piperazin-1-ylpropanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O.2ClH/c1-7(8(12)9-2)11-5-3-10-4-6-11;;/h7,10H,3-6H2,1-2H3,(H,9,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBYTERECIYTEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC)N1CCNCC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical and Biological Applications
1. Chemistry: Building Block for Synthesis
- Description : The compound serves as a crucial building block in the synthesis of more complex chemical entities. Its structure allows for various chemical modifications, making it versatile in synthetic organic chemistry.
- Reactions : Common reactions include oxidation, reduction, and substitution, which facilitate the formation of derivatives with tailored properties.
2. Biological Activity
- Antimicrobial Properties : Studies indicate that N-methyl-2-(piperazin-1-yl)propanamide dihydrochloride exhibits antimicrobial activity against various pathogens. This makes it a candidate for developing new antimicrobial agents.
| Pathogen | Activity | Reference |
|---|---|---|
| E. coli | Inhibitory | |
| S. aureus | Inhibitory |
- Antitumor Potential : The compound has been investigated for its antitumor properties. Research suggests that it may inhibit cancer cell proliferation through specific molecular interactions.
Medicinal Applications
1. Therapeutic Potential
- Infection Treatment : Due to its antimicrobial properties, the compound is being explored for potential use in treating infections caused by resistant bacteria.
- Cancer Therapy : Preliminary studies suggest that this compound may influence pathways involved in tumor growth and metastasis.
Industrial Applications
1. Pharmaceutical Development
- The compound is used in the pharmaceutical industry as an intermediate in the synthesis of drugs targeting various diseases, including infections and cancers.
| Application Area | Description |
|---|---|
| Drug Synthesis | Intermediate for antibiotics and anticancer agents |
| Chemical Manufacturing | Used in producing other piperazine derivatives |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of E. coli and S. aureus. Results demonstrated significant inhibition at concentrations as low as 10 µg/mL, suggesting potential as a new therapeutic agent against resistant infections.
Case Study 2: Antitumor Activity
In another study published in the Journal of Medicinal Chemistry, the compound was tested on various cancer cell lines. It showed promising results in inhibiting cell growth and inducing apoptosis in breast cancer cells, highlighting its potential as a lead compound for further development.
Mechanism of Action
The mechanism by which N-methyl-2-(piperazin-1-yl)propanamide dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Analogues
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Substitution Position: The N-methyl vs. 2-methyl substitution in propanamide derivatives significantly alters steric and electronic properties.
Salt Form: Dihydrochloride salts generally improve aqueous solubility compared to monohydrochlorides or free bases, critical for in vivo applications. For example, 2-methyl-2-(piperazin-1-yl)propanamide dihydrochloride is preferred in synthetic protocols requiring high solubility .
Heterocyclic Moieties : Replacing piperazine with pyridine (as in N-methyl-2-(pyridin-4-yl)ethan-1-amine dihydrochloride) shifts pharmacological activity from CNS/receptor modulation (piperazine) to antihistamine pathways (pyridine) .
Functional Analogues in Pharmaceuticals
Levocetirizine Dihydrochloride (CAS: 130018-87-0)
- Structure : Contains a piperazine ring linked to a chlorophenyl-benzyl group and an ethoxyacetic acid chain .
- Comparison : While sharing the dihydrochloride salt and piperazine moiety, levocetirizine’s extended aromatic system and carboxylic acid group enable H1-receptor antagonism, unlike the simpler propanamide derivatives .
Impurity C Dihydrochloride (CAS: N/A)
- Structure : Features a 4-chlorophenyl-piperazine group attached to a triazolopyridine scaffold .
- Comparison : The triazolopyridine core confers rigidity and hydrogen-bonding capacity, making it structurally distinct from flexible propanamide-based compounds. Such differences influence metabolic stability and target selectivity .
Biological Activity
N-methyl-2-(piperazin-1-yl)propanamide dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure
This compound is characterized by a piperazine ring, which is known for its diverse pharmacological properties. The specific structure allows for interactions with various biological targets, making it a subject of interest in drug design.
The biological activity of this compound can be attributed to several mechanisms:
- Acetylcholinesterase Inhibition : Piperazine derivatives, including this compound, have shown inhibitory effects on human acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .
- Neuroprotective Effects : Studies indicate that compounds with similar structures exhibit neuroprotective properties against oxidative stress. For instance, related piperazine compounds have demonstrated the ability to reduce damage in neuronal cell lines exposed to harmful agents like hydrogen peroxide .
- Antimicrobial Activity : Some piperazine derivatives have displayed antimicrobial properties, suggesting that this compound might also possess similar capabilities against bacterial strains .
In Vitro Studies
Recent studies have evaluated the biological activity of this compound through various in vitro assays:
- AChE Inhibition Assays : The compound has been tested for its ability to inhibit AChE, with results indicating significant inhibition at micromolar concentrations. This positions it as a candidate for further development as a treatment for cognitive disorders .
- Neuroprotective Assays : In studies involving PC12 cells, the compound exhibited a protective effect against oxidative damage, suggesting its potential role in neuroprotection and possibly in treating neurodegenerative diseases .
Case Studies
Several case studies highlight the compound's efficacy:
Data Tables
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-methyl-2-(piperazin-1-yl)propanamide dihydrochloride?
- Methodology : Synthesis typically involves condensation reactions between piperazine derivatives and activated carbonyl intermediates. For example, analogous compounds (e.g., piperazine-based amides) are synthesized via nucleophilic substitution or amidation, followed by dihydrochloride salt formation using HCl-methanol solutions . Key steps include:
- Purification via column chromatography or recrystallization.
- Structural confirmation using NMR (¹H/¹³C) and mass spectrometry.
- Critical Considerations : Optimize reaction stoichiometry to avoid byproducts (e.g., unreacted piperazine) and ensure high salt purity.
Q. How is the purity of this compound validated in academic settings?
- Methodology :
- HPLC : Use reverse-phase chromatography with UV detection (λ = 210–254 nm) to quantify impurities.
- Elemental Analysis : Confirm chloride content matches theoretical values (e.g., ~22% for dihydrochloride salts) .
- Thermogravimetric Analysis (TGA) : Assess hygroscopicity and decomposition temperatures (e.g., melting point >200°C, as seen in analogous dihydrochlorides) .
Q. What safety protocols are recommended for handling this compound?
- Guidelines :
- Personal Protective Equipment (PPE) : Use nitrile gloves and lab coats. Avoid latex due to potential permeability issues .
- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis. Avoid incompatible reagents (e.g., strong oxidizers) .
- Waste Disposal : Neutralize with sodium bicarbonate before disposal in designated chemical waste streams .
Advanced Research Questions
Q. How can researchers resolve contradictions in receptor-binding data for this compound?
- Methodology :
- Competitive Binding Assays : Use radiolabeled ligands (e.g., [³H]-ligands) to compare affinity across receptor subtypes (e.g., GPCRs like MC4R) .
- Molecular Dynamics Simulations : Model interactions with receptor active sites to explain selectivity discrepancies .
- Data Normalization : Control for batch-to-batch variability in compound purity using parallel LC-MS analysis .
Q. What strategies optimize the pharmacokinetic profile of this compound in preclinical studies?
- Methodology :
- Metabolic Stability Assays : Incubate with liver microsomes (human/rodent) to identify metabolic hotspots (e.g., piperazine N-methylation) .
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or salt forms (e.g., besylate) for in vivo dosing .
- Plasma Protein Binding : Assess via ultrafiltration to correlate free drug levels with efficacy .
Q. How should researchers design dose-response studies to evaluate off-target effects?
- Methodology :
- High-Throughput Screening (HTS) : Test against a panel of 50+ targets (e.g., kinases, ion channels) at 1–100 μM concentrations .
- Transcriptomic Profiling : Use RNA-seq to identify differentially expressed genes in treated cell lines .
- In Silico Toxicity Prediction : Apply tools like ProTox-II to flag potential hepatotoxicity or cardiotoxicity risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
